molecular formula C17H14O5 B2800538 7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one CAS No. 302902-32-5

7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one

Cat. No.: B2800538
CAS No.: 302902-32-5
M. Wt: 298.294
InChI Key: ALQXAOJNDYLECZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one typically involves the condensation of 7-hydroxy-4-chromenone with 2-methoxyphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(2-methoxyphenoxy)-2-methylchromen-4-one.

    Reduction: Formation of dihydro derivatives such as 7-hydroxy-3-(2-methoxyphenoxy)-2-methylchroman-4-one.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-phenoxy-8-formylchromones: These compounds share a similar chromenone core structure but differ in the substituents attached to the ring.

    3,4-Dimethoxyphenethylamine: Although structurally different, this compound shares some functional similarities in terms of biological activity.

Uniqueness

7-Hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10-17(22-14-6-4-3-5-13(14)20-2)16(19)12-8-7-11(18)9-15(12)21-10/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQXAOJNDYLECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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